molecular formula C9H12ClN B1614535 (2-Chloro-phenyl)-isopropyl-amine CAS No. 78235-07-1

(2-Chloro-phenyl)-isopropyl-amine

Cat. No.: B1614535
CAS No.: 78235-07-1
M. Wt: 169.65 g/mol
InChI Key: JCRMYLUIMGTZSR-UHFFFAOYSA-N
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Description

(2-Chloro-phenyl)-isopropyl-amine is an organic compound that belongs to the class of phenylamines It features a phenyl ring substituted with a chlorine atom at the second position and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-phenyl)-isopropyl-amine typically involves the reaction of 2-chlorobenzaldehyde with isopropylamine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the imine intermediate using a palladium or platinum catalyst. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-phenyl)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenolic or alkoxy derivatives.

Scientific Research Applications

(2-Chloro-phenyl)-isopropyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-phenyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylamine: Similar structure but lacks the isopropyl group.

    2-Chloro-phenyl)-methyl-amine: Similar structure with a methyl group instead of an isopropyl group.

    2-Chloro-phenyl)-ethyl-amine: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

(2-Chloro-phenyl)-isopropyl-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

2-chloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRMYLUIMGTZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335039
Record name (2-chloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78235-07-1
Record name 2-Chloro-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78235-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-chloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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